3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Overview
Description
“3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine” is a chemical compound . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly provided in the search results .Scientific Research Applications
Synthesis and Structural Analysis
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is utilized as an intermediate in the synthesis of various boric acid ester compounds. For example, Huang et al. (2021) detailed the synthesis and structural characterization of related boric acid ester intermediates through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures of these compounds were also investigated using density functional theory (DFT), revealing significant physicochemical properties (Huang et al., 2021).
Catalytic Applications
This compound has been used in catalytic processes. For instance, Huang et al. (2011) discussed its application in the catalytic enantioselective borane reduction of benzyl oximes, demonstrating its role in the preparation of chiral amines (Huang et al., 2011).
Design and Synthesis of Novel Compounds
The compound is also important in the design and synthesis of new molecules. Abd El Kader et al. (2012) synthesized a series of 5-substituted arylpyridin-2(1H)-ones and arylpyrimidin-4(3H)-ones based on pirfenidone, using a methodology that involves arylation of heterocyclic amines with arylboronic acids (Abd El Kader et al., 2012).
Molecular Structure and Reactivity Studies
It's used in studies to understand molecular structure and reactivity. Sopková-de Oliveira Santos et al. (2003) reported on the structure and reactivity differences of pyridin-2-ylboron derivatives, providing insights into their chemical behavior and stability (Sopková-de Oliveira Santos et al., 2003).
Detection and Sensing Applications
Its derivatives have been employed in detection and sensing technologies. For example, Fu et al. (2016) synthesized derivatives that show fast deboronation in hydrogen peroxide vapor, leading to highly sensitive detection applications (Fu et al., 2016).
Antifungal and Antibacterial Properties
Compounds synthesized from this molecule have shown promising antifungal and antibacterial properties. Irving et al. (2003) synthesized novel N2B heterocycles from ethylenediamine derivatives and 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, exhibiting significant antifungal and moderate antibacterial activities (Irving et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .
Mode of Action
The compound 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine interacts with its targets through a process known as transmetallation . This process involves the transfer of an organic group from boron to another metal, such as palladium, which is often used as a catalyst in organic synthesis .
Biochemical Pathways
Boronic acids and their derivatives are known to participate in various biochemical reactions, including the suzuki-miyaura cross-coupling reaction . This reaction is widely used in organic synthesis to form carbon-carbon bonds .
Result of Action
The compound’s ability to form covalent bonds with biological targets could potentially modulate their activity, leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For example, the compound’s reactivity and stability could be affected by factors such as temperature, pH, and the presence of other chemical species .
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O2/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-14-9(8)13/h5-7H,1-4H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJAKASJCJZKET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656452 | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073354-97-8 | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminopyridine-3-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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